molecular formula C18H15BrN2O2S B11269832 (5-bromofuran-2-yl)[2-(4-methylphenyl)-6,7-dihydro[1,3]thiazolo[5,4-c]pyridin-5(4H)-yl]methanone

(5-bromofuran-2-yl)[2-(4-methylphenyl)-6,7-dihydro[1,3]thiazolo[5,4-c]pyridin-5(4H)-yl]methanone

Cat. No.: B11269832
M. Wt: 403.3 g/mol
InChI Key: DMQVMTZBCWRJJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(5-BROMOFURAN-2-CARBONYL)-2-(4-METHYLPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[5,4-C]PYRIDINE is a complex organic compound that belongs to the class of thiazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromofuran and methylphenyl groups in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-BROMOFURAN-2-CARBONYL)-2-(4-METHYLPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[5,4-C]PYRIDINE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiazolopyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromofuran Group: This step may involve the bromination of a furan derivative followed by coupling with the thiazolopyridine core.

    Attachment of the Methylphenyl Group: This can be done through a Friedel-Crafts acylation reaction or other suitable methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.

    Substitution: The bromine atom in the bromofuran group can be substituted with other nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield furan-2,5-dione derivatives, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology

Due to its potential biological activity, it may be investigated for its effects on various biological targets, including enzymes and receptors.

Medicine

Industry

In the industrial sector, the compound may be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(5-BROMOFURAN-2-CARBONYL)-2-(4-METHYLPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[5,4-C]PYRIDINE would depend on its specific biological activity. It may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyridines: Other compounds in this class may include 2-(4-Methylphenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine and its derivatives.

    Bromofuran Derivatives: Compounds such as 5-bromofuran-2-carboxylic acid and its esters.

Uniqueness

The unique combination of bromofuran and methylphenyl groups in 5-(5-BROMOFURAN-2-CARBONYL)-2-(4-METHYLPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[5,4-C]PYRIDINE may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H15BrN2O2S

Molecular Weight

403.3 g/mol

IUPAC Name

(5-bromofuran-2-yl)-[2-(4-methylphenyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl]methanone

InChI

InChI=1S/C18H15BrN2O2S/c1-11-2-4-12(5-3-11)17-20-13-8-9-21(10-15(13)24-17)18(22)14-6-7-16(19)23-14/h2-7H,8-10H2,1H3

InChI Key

DMQVMTZBCWRJJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(S2)CN(CC3)C(=O)C4=CC=C(O4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.